1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide
Overview
Description
1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.
Carboxylation: Introduction of the carboxylic acid group through a carboxylation reaction.
Amidation: Coupling of the carboxylic acid with 3-amino-phenylamine using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation of the aromatic ring using halogenating agents like bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-nitro-phenyl)-amide.
Reduction: Formation of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-methanol.
Substitution: Formation of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-bromo-phenyl)-amide.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-1H-pyrazole-3-carboxylic acid (4-amino-phenyl)-amide: Similar structure but with the amino group in the 4-position.
1-Ethyl-1H-pyrazole-4-carboxylic acid (3-amino-phenyl)-amide: Similar structure but with the carboxylic acid group in the 4-position.
Uniqueness
1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the position of the amino and carboxylic acid groups can significantly affect its properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-aminophenyl)-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWMQPXHZCKANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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